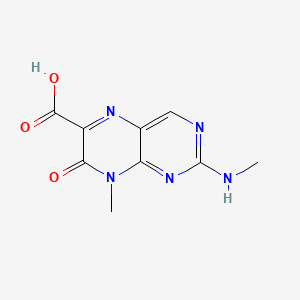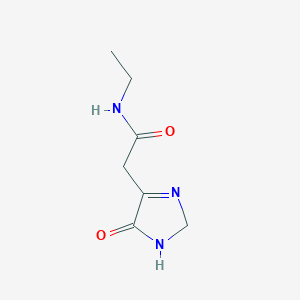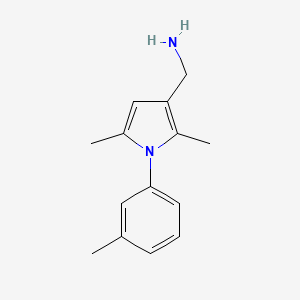![molecular formula C8H9ClN2O B15197622 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one](/img/structure/B15197622.png)
1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be further modified to introduce the ethan-1-one moiety.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-position can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, typically using hydrogenation over Raney nickel.
Nitration Reactions: Nitration of the compound can be achieved using a mixture of sulfuric and nitric acids.
Common Reagents and Conditions:
Phosphoryl Chloride: Used for dehydration reactions.
Raney Nickel: Used for hydrogenation and reduction reactions.
Sulfuric and Nitric Acids: Used for nitration reactions.
Major Products:
Substituted Derivatives: Various nucleophiles can replace the chlorine atom.
Reduced Compounds: Removal of the chlorine atom results in the formation of the corresponding reduced compound.
Nitro Derivatives: Nitration leads to the formation of nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a scaffold in drug discovery, particularly for its antimicrobial, anti-inflammatory, and antitumor activities.
Biological Studies: It is used in studies to understand the biological activities of fused imidazole and pyrrole ring systems.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some derivatives of fused imidazole and pyrrole ring systems have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis .
Comparación Con Compuestos Similares
Pyrrolopyrazine Derivatives: These compounds also feature fused nitrogen-containing heterocycles and exhibit a wide range of biological activities.
Imidazole Derivatives: Compounds containing the imidazole ring are known for their diverse pharmacological properties.
Uniqueness: 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its potential for various substitutions and modifications makes it a versatile scaffold in medicinal chemistry.
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
1-(3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanone |
InChI |
InChI=1S/C8H9ClN2O/c1-5(12)7-8(9)11-4-2-3-6(11)10-7/h2-4H2,1H3 |
Clave InChI |
BAAYFBSPRAJWDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N2CCCC2=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


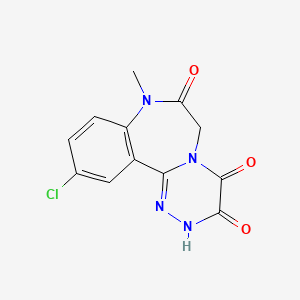
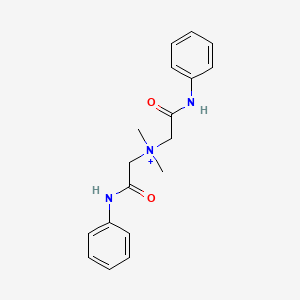
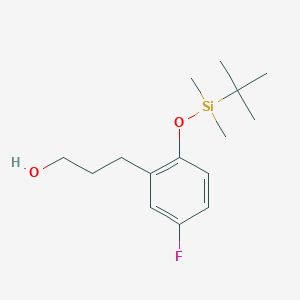

![[3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic acid hydrochloride](/img/structure/B15197563.png)
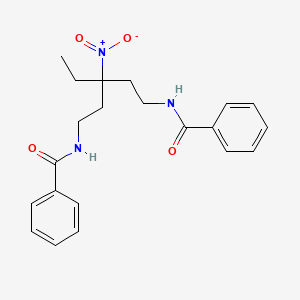
![(2S)-1-benzyl-N-[2-[N-(carboxymethyl)-C-phenylcarbonimidoyl]phenyl]pyrrolidine-2-carboximidate;nickel](/img/structure/B15197575.png)
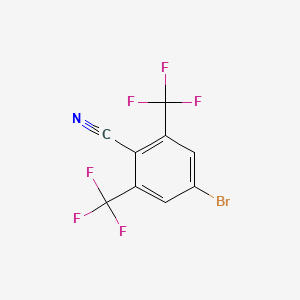
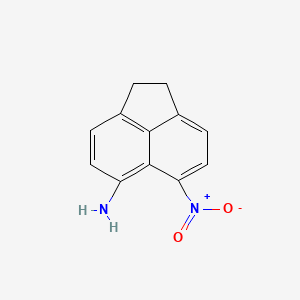

![(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3-carboxylic acid](/img/structure/B15197600.png)
